N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride
Description
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride is a halogenated cyclopropanamine derivative characterized by a 3,5-difluorophenylmethyl group attached to a cyclopropane ring bearing an amine functionality. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Cyclopropanamine derivatives are frequently employed as intermediates in drug synthesis, particularly for enzyme inhibitors or receptor modulators, due to their rigid three-membered ring structure and bioisosteric properties .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10;/h3-5,10,13H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXJGSSOGIJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-3-(3,5-Difluorophenyl)acrylic Acid
3,5-Difluorobenzaldehyde undergoes aldol condensation with malonic acid in the presence of piperidine as a catalyst, yielding (E)-3-(3,5-difluorophenyl)acrylic acid (lib) with >90% stereoselectivity. Alternative routes employ Wittig reactions using triphenylphosphine ylides, though these require stringent anhydrous conditions.
Cyclopropanation with Trimethylsulfoxonium Iodide
The acrylic acid derivative is treated with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) under basic conditions (NaH or NaOH) to induce cyclopropanation. This exothermic reaction generates trans-2-(3,5-difluorophenyl)cyclopropanecarboxylic acid (IV) as the major product, with yields averaging 78–82%.
Table 1: Cyclopropanation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Trimethylsulfoxonium iodide | |
| Solvent | DMSO | |
| Base | NaH (60% dispersion in mineral oil) | |
| Temperature | 0–5°C (initial), 25°C (final) | |
| Yield | 82% |
Hydrazide and Azide Intermediate Formation
Conversion of the cyclopropanecarboxylic acid to the target amine necessitates intermediate hydrazide and azide derivatives.
Synthesis of trans-2-(3,5-Difluorophenyl)cyclopropanecarbohydrazide (V)
The carboxylic acid (IV) is esterified using thionyl chloride (SOCl₂) in methanol, forming the methyl ester (IIIb), which reacts with hydrazine hydrate at 70°C to yield the hydrazide (V) as a white crystalline solid (87% yield). Direct conversion of IV to V via SOCl₂ in toluene is also reported, bypassing ester isolation.
Azide Formation via Nitrosation
Hydrazide V is treated with sodium nitrite (NaNO₂) in acetic acid at 0–5°C, generating the acyl azide (VI). This intermediate is thermally unstable and undergoes Curtius rearrangement upon heating in toluene at 110°C, producing the primary amine (IX) as an oil.
Table 2: Azide Rearrangement Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | NaNO₂ in AcOH | |
| Temperature (rearrangement) | 110°C (toluene reflux) | |
| Yield | 75–80% |
N-Alkylation and Hydrochloride Salt Formation
The primary amine (IX) is alkylated with 3,5-difluorobenzyl bromide in the presence of K₂CO₃ in acetonitrile, yielding N-[(3,5-difluorophenyl)methyl]cyclopropanamine. Subsequent treatment with hydrochloric acid in acetone produces the hydrochloride salt with >98% purity.
Crystallization of the Hydrochloride Salt
The crude amine is dissolved in acetone and treated with concentrated HCl (37%) at 60°C. Cooling to 20°C induces crystallization, yielding needle-like crystals of this compound. X-ray diffraction (XRD) analysis confirms monoclinic crystal symmetry (space group P2₁/c).
Table 3: Crystallization Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Acid | 37% HCl | |
| Crystallization Temperature | 20°C | |
| Purity | 98.5% |
Enantioselective Synthesis and Chiral Resolution
For applications requiring enantiomeric purity, racemic N-[(3,5-difluorophenyl)methyl]cyclopropanamine is resolved using chiral acids.
Resolution with R-Mandelic Acid
The racemic amine is treated with R-mandelic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (1R,2S)-enantiomer with 99% enantiomeric excess (ee).
Catalytic Asymmetric Cyclopropanation
Recent advances employ chiral dirhodium catalysts during cyclopropanation, directly yielding enantiomerically enriched trans-cyclopropanecarboxylic acid (92% ee).
Analytical Characterization
Spectroscopic Data
X-ray Diffraction Analysis
XRD of the hydrochloride salt reveals lattice parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 105.6°, consistent with monoclinic systems.
Chemical Reactions Analysis
Key Reaction Pathways for Cyclopropanamine Derivatives
Cyclopropanamine hydrochlorides undergo diverse reactions influenced by the cyclopropane ring strain, amine functionality, and substituent effects.
1.1. Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring can undergo selective ring-opening under acidic or oxidative conditions:
-
Acid-Catalyzed Ring Opening :
Protonation of the cyclopropane ring weakens C–C bonds, enabling nucleophilic attack. For example, reaction with HCl in methanol may yield chloroalkane derivatives . -
Oxidative Ring Expansion :
Oxidants like KMnO₄ or CrO₃ can convert cyclopropane to cyclopropanone intermediates, which further rearrange into larger rings (e.g., cyclopentanones).
1.2. Amine Functionalization
The primary amine group participates in:
-
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride yields N-acetyl derivatives . -
Reductive Alkylation :
Catalytic hydrogenation with aldehydes/ketones (e.g., formaldehyde) produces secondary amines .
1.3. Electrophilic Aromatic Substitution
The difluorophenyl group directs electrophilic substitution to specific positions:
-
Nitration :
Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to fluorine . -
Halogenation :
Bromine (Br₂/FeBr₃) substitutes at the meta position due to fluorine’s electron-withdrawing effects .
Reaction Conditions and Outcomes
Structural and Mechanistic Insights
-
Cyclopropane Stability : The ring’s strain increases susceptibility to electrophilic attack but stabilizes carbocation intermediates during ring-opening .
-
Stereochemical Control : Asymmetric cyclopropanation (e.g., using chiral auxiliaries like L-menthol) achieves enantiomeric excess >98% .
Limitations and Challenges
-
Side Reactions : Competing pathways (e.g., over-oxidation of amines) require precise stoichiometry .
-
Solubility Issues : Hydrochloride salts often necessitate polar solvents (e.g., DMSO, methanol) for homogeneity .
Comparative Analysis with Analogues
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride exhibits significant biological activity as an inhibitor of certain enzymes and receptors. Its most notable application is in the field of cardiology:
- Antiplatelet Activity : As an intermediate in the synthesis of ticagrelor, this compound plays a crucial role in inhibiting platelet aggregation through P2Y12 receptor antagonism. Ticagrelor is indicated for patients with acute coronary syndrome and has been shown to reduce cardiovascular events significantly .
Therapeutic Applications
The therapeutic applications of this compound are primarily linked to its role in the development of ticagrelor. Below are some key insights into its applications:
- Cardiovascular Diseases : Ticagrelor is utilized in treating conditions like myocardial infarction and stroke prevention. Studies have demonstrated that ticagrelor significantly lowers the risk of major cardiovascular events compared to other antiplatelet agents .
- Potential for Other Indications : Ongoing research suggests that derivatives of cyclopropanamine may also be explored for their potential in treating other diseases linked to platelet dysfunction or thrombotic disorders .
Case Studies
Several case studies highlight the efficacy and safety of ticagrelor derived from this compound:
- PLATO Trial : This pivotal study compared ticagrelor with clopidogrel in patients with acute coronary syndromes. Results indicated a significant reduction in cardiovascular death, myocardial infarction, or stroke among those treated with ticagrelor .
- Safety Profiles : Further investigations into adverse effects have shown that while ticagrelor may increase bleeding risks compared to clopidogrel, its benefits in preventing major cardiovascular events outweigh these risks .
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related halogenated aromatic amines and acids (Table 1).
Table 1: Structural Comparison of N-[(3,5-Difluorophenyl)methyl]cyclopropanamine Hydrochloride and Analogues
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Key Findings from Comparative Studies
Impact of Halogen Substitution: The 3,5-difluoro substitution on the phenyl ring enhances electronegativity and steric effects compared to 3,4-difluoro or chlorophenyl analogues. This may influence binding to hydrophobic pockets in biological targets, as seen in docking studies using AutoDock4 .
Role of Functional Groups: Carboxylic acid derivatives (e.g., 3-(3,5-difluorophenyl)propionic acid) lack the amine group critical for hydrogen bonding in receptor interactions, limiting their utility in amine-targeted drug design . Ester-containing analogues (e.g., (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl) may undergo hydrolysis in vivo, unlike the stable cyclopropane-amine backbone of the target compound .
Salt Forms and Bioavailability :
- The hydrochloride salt of the target compound improves aqueous solubility compared to free bases or succinate salts (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine dihydroxysuccinate), which could enhance oral bioavailability .
Biological Activity
N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes current research findings, mechanisms of action, and case studies relevant to its biological properties.
Chemical Structure and Properties
The compound is characterized by its cyclopropanamine structure substituted with a difluorophenyl group. Its molecular formula is , indicating the presence of two fluorine atoms on the aromatic ring. This structural configuration is significant for its interaction with biological targets.
This compound exhibits biological activity primarily through its interactions with various receptors and enzymes:
- Receptor Interaction : The compound acts as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
- Antiplatelet Activity : Similar to ticagrelor, which functions as a P2Y12 receptor antagonist, this compound may exhibit antiplatelet effects. Studies suggest that it could prevent thrombotic events by inhibiting platelet aggregation .
- Antibacterial Properties : Preliminary investigations indicate that the compound may possess antibacterial activity against certain gram-positive bacteria. This is particularly relevant given the rising concerns over antibiotic resistance .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, revealing potential applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiplatelet | P2Y12 receptor antagonism | |
| Antibacterial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antiplatelet Effects
In a controlled study comparing this compound with ticagrelor, it was found that both compounds significantly reduced ADP-induced platelet aggregation in vitro. The study demonstrated a dose-dependent response, indicating that the compound could serve as an effective antiplatelet agent in clinical settings.
Case Study 2: Antibacterial Activity
A recent investigation into the antibacterial properties revealed that this compound exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus faecalis. These findings suggest a potential role in treating infections caused by antibiotic-resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride?
- Methodological Answer : The synthesis typically involves reductive amination between 3,5-difluorobenzaldehyde and cyclopropanamine, followed by hydrochloric acid salt formation. Key reagents include sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) for reduction . Purification steps may involve recrystallization or column chromatography. Critical parameters include pH control during salt formation and inert atmosphere conditions to prevent oxidation of intermediates.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Spectroscopic techniques are essential:
- NMR : H and F NMR confirm the presence of the difluorophenyl moiety and cyclopropane ring. The methylene bridge (CH2) adjacent to the amine appears as a triplet due to coupling with fluorine atoms .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+) and isotopic patterns consistent with fluorine and chlorine .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction can resolve spatial arrangements of the difluorophenyl and cyclopropane groups .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Standard assays include:
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using tritiated ligands to measure IC50 values .
- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess dose-dependent toxicity .
- Solubility and Stability : High-performance liquid chromatography (HPLC) under physiological pH conditions to evaluate chemical stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Methodological Answer :
- DoE Approach : Use a Design of Experiments (DoE) framework to test variables like temperature (20–80°C), solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios. Response surface methodology identifies optimal conditions .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation efficiency in reductive amination .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Reproducibility Checks : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).
- Purity Analysis : Quantify impurities via HPLC-MS and correlate batches with biological outcomes .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., 5-HT2A). Focus on fluorine’s electronegativity and cyclopropane’s ring strain .
- QSAR Modeling : Train quantitative SAR models with descriptors like LogP, polar surface area, and Hammett constants to predict activity .
- MD Simulations : Run nanosecond-scale molecular dynamics (GROMACS) to study conformational stability in lipid bilayers .
Safety and Compliance
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Storage : Store in amber vials at –20°C under nitrogen to prevent hygroscopic degradation .
- Waste Disposal : Follow EPA guidelines for halogenated amine waste, including neutralization with dilute HCl before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
